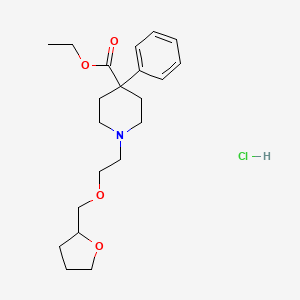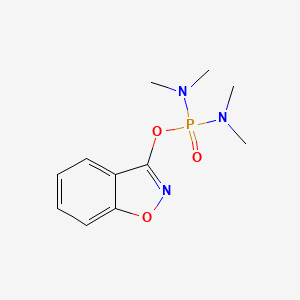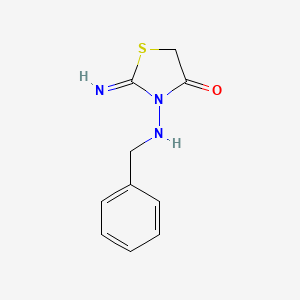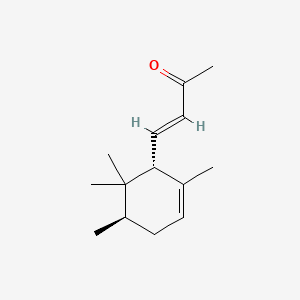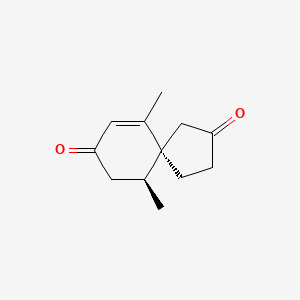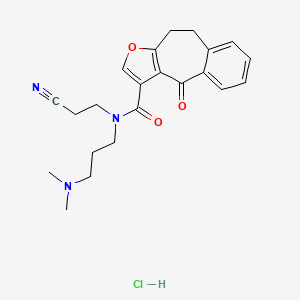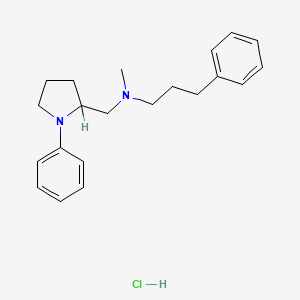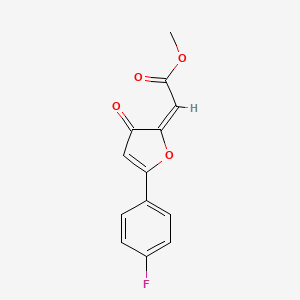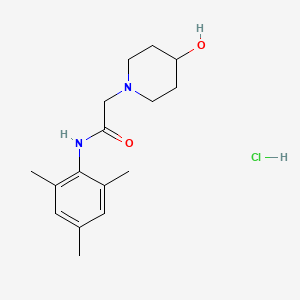
4-Pyrimidinamine, N-cyclopropyl-2-(1H-imidazol-1-yl)-N-methyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyrimidinamine, N-cyclopropyl-2-(1H-imidazol-1-yl)-N-methyl-, monohydrochloride is a synthetic organic compound that belongs to the class of pyrimidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine, N-cyclopropyl-2-(1H-imidazol-1-yl)-N-methyl-, monohydrochloride typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, cyclopropylamine, and imidazole. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques is common in industrial production.
化学反応の分析
Types of Reactions
4-Pyrimidinamine, N-cyclopropyl-2-(1H-imidazol-1-yl)-N-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions may vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine compounds.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, 4-Pyrimidinamine, N-cyclopropyl-2-(1H-imidazol-1-yl)-N-methyl-, monohydrochloride is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as an active pharmaceutical ingredient (API) in the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and other materials. Its unique chemical properties make it valuable for various industrial applications.
作用機序
The mechanism of action of 4-Pyrimidinamine, N-cyclopropyl-2-(1H-imidazol-1-yl)-N-methyl-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrimidine derivatives, such as:
- 4-Pyrimidinamine, N-cyclopropyl-2-(1H-imidazol-1-yl)-N-ethyl-
- 4-Pyrimidinamine, N-cyclopropyl-2-(1H-imidazol-1-yl)-N-propyl-
- 4-Pyrimidinamine, N-cyclopropyl-2-(1H-imidazol-1-yl)-N-butyl-
Uniqueness
The uniqueness of 4-Pyrimidinamine, N-cyclopropyl-2-(1H-imidazol-1-yl)-N-methyl-, monohydrochloride lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties may include enhanced stability, specific binding affinities, and unique reactivity patterns, making it valuable for certain applications.
特性
CAS番号 |
138801-40-8 |
|---|---|
分子式 |
C11H14ClN5 |
分子量 |
251.71 g/mol |
IUPAC名 |
N-cyclopropyl-2-imidazol-1-yl-N-methylpyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C11H13N5.ClH/c1-15(9-2-3-9)10-4-5-13-11(14-10)16-7-6-12-8-16;/h4-9H,2-3H2,1H3;1H |
InChIキー |
VCQHGROUBAFGBR-UHFFFAOYSA-N |
正規SMILES |
CN(C1CC1)C2=NC(=NC=C2)N3C=CN=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


